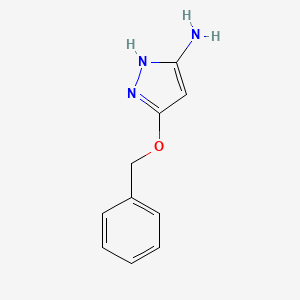

5-(benzyloxy)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxy-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-9-6-10(13-12-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMPAHAAODHNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NNC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569836 | |

| Record name | 3-(Benzyloxy)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000896-40-1 | |

| Record name | 3-(Benzyloxy)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Benzyloxy)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 5-(benzyloxy)-1H-pyrazol-3-amine (CAS 1000896-40-1) for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 5-(benzyloxy)-1H-pyrazol-3-amine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, this compound has emerged as a versatile and highly valuable intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors.[1] Its unique structural features, combining a reactive aminopyrazole core with a protective benzyloxy group, offer medicinal chemists a powerful tool for constructing complex molecular architectures with desirable pharmacological properties.[1] This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, a detailed proposed synthesis, analytical characterization, and its critical application in the synthesis of next-generation kinase inhibitors.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 1000896-40-1 | [1] |

| Molecular Formula | C₁₀H₁₁N₃O | [2] |

| Molecular Weight | 189.21 g/mol | [1] |

| Appearance | Predicted: Solid | - |

| XlogP (predicted) | 1.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

The structure of this compound is characterized by a 3-aminopyrazole ring, where the enol tautomer is stabilized by a benzyl ether at the 5-position. This benzyloxy group serves a dual purpose: it acts as a protecting group for the hydroxyl functionality, preventing unwanted side reactions, and its lipophilic nature can favorably influence the pharmacokinetic profile of the final drug candidate. The free amine at the 3-position provides a key nucleophilic handle for subsequent synthetic transformations, most notably amide bond formation, which is a cornerstone of many kinase inhibitor scaffolds.

Proposed Synthesis of this compound: A Step-by-Step Protocol

While multiple strategies exist for the synthesis of aminopyrazoles, a robust and scalable synthesis of this compound can be proposed based on the cyclization of a β-ketonitrile precursor with hydrazine.[3] This method is widely applicable and offers good control over the final product.

Reaction Scheme:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Materials:

-

Benzyl cyanoacetate

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl cyanoacetate (1 equivalent).

-

Solvent Addition: Add absolute ethanol to dissolve the starting material completely.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.30-7.50 (m, 5H, Ar-H), 5.50 (s, 1H, pyrazole-H), 5.20 (s, 2H, O-CH₂-Ar), 4.80 (br s, 2H, NH₂), NH protons are exchangeable with D₂O. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.0 (C-O), 140.0 (Ar-C), 137.0 (C-NH₂), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 90.0 (pyrazole-CH), 68.0 (O-CH₂-Ar). |

| Mass Spectrometry (ESI+) | m/z 190.0975 [M+H]⁺ |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reverse-phase HPLC method can be developed for the routine analysis and purification of this compound.

Proposed HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 10-90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 30 °C

This method should provide good resolution of the target compound from potential impurities and starting materials.

Application in Kinase Inhibitor Synthesis: A Case Study

The utility of this compound as a key intermediate is exemplified in the synthesis of potent and selective kinase inhibitors. It is a reported building block in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFR) and Receptor-Interacting Protein Kinase 1 (RIPK1), both of which are significant targets in oncology and inflammatory diseases.[4][5][6]

Exemplary Synthetic Application Workflow:

Caption: General workflow for utilizing this compound in kinase inhibitor synthesis.

The initial acylation of the 3-amino group with a suitably substituted carboxylic acid or acyl chloride forms a key amide linkage. Subsequent deprotection of the benzyl group, typically via catalytic hydrogenation, unmasks the 5-hydroxyl group. This hydroxyl can then serve as a handle for further derivatization or may be a critical pharmacophoric feature for binding to the target kinase. The ability to selectively unmask this functionality at a later stage of the synthesis provides significant strategic advantages in the construction of complex drug molecules.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex heterocyclic compounds. Its application in the development of targeted kinase inhibitors underscores its significance in the pursuit of novel therapeutics for a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and application, empowering researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors.

References

- A2B Chem. 1000896-40-1 | this compound. (n.d.).

- Beilstein Journals. (2010). Approaches towards the synthesis of 5-aminopyrazoles.

- Gavine, P. R., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research, 72(8), 2045-2056.

- PubChemLite. This compound. (n.d.).

- ResearchGate. (2022). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF.

- Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. PubChemLite - this compound (C10H11N3O) [pubchemlite.lcsb.uni.lu]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(benzyloxy)-1H-pyrazol-3-amine chemical properties and structure

An In-depth Technical Guide to 5-(benzyloxy)-1H-pyrazol-3-amine: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 1000896-40-1) is a heterocyclic organic compound featuring a pyrazole core.[1][2][3] This molecule has emerged as a versatile and valuable building block in the fields of medicinal chemistry and drug discovery.[1][4] Its structure, which combines a reactive aminopyrazole scaffold with a protecting benzyloxy group, allows for a wide range of chemical modifications.[1] The pyrazole nucleus itself is a "privileged scaffold," found in numerous FDA-approved drugs, highlighting its importance in the development of therapeutic agents for cancer, inflammation, and other diseases.[5][6][7] This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The chemical structure of this compound is defined by a five-membered aromatic ring containing two adjacent nitrogen atoms (a pyrazole), substituted with an amine group at the C3 position and a benzyloxy group at the C5 position. The presence of the amino group and the pyrazole ring nitrogens allows for tautomerism, though it predominantly exists in the amine form. The benzyloxy group serves as a protected form of a hydroxyl group, which can be deprotected in later synthetic steps to yield 5-hydroxy-1H-pyrazol-3-amine, another important synthetic intermediate.[8]

Chemical Structure Diagram

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1000896-40-1 | [1][2][3][9] |

| Molecular Formula | C₁₀H₁₁N₃O | [1][2][9][10] |

| Molecular Weight | 189.21 g/mol | [1][2][9] |

| Appearance | Off-white to light yellow solid (Typical) | N/A |

| Melting Point | Not consistently reported; requires experimental determination. | [2] |

| Topological Polar Surface Area (TPSA) | 63.93 Ų | [9] |

| XLogP3 (Predicted) | 1.67 - 1.7 | [1][9][10] |

| Hydrogen Bond Donors | 2 | [1][9] |

| Hydrogen Bond Acceptors | 2-3 | [1][9] |

| Rotatable Bond Count | 3 | [1][9] |

| SMILES | NC1=NNC(OCC2=CC=CC=C2)=C1 | [1][9] |

| InChIKey | DPMPAHAAODHNKV-UHFFFAOYSA-N | [9][10] |

Part 2: Spectroscopic Characterization

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons of the benzyl group should appear as a multiplet around 7.3-7.4 ppm. The methylene protons (-CH₂-) of the benzyloxy group would likely be a singlet around 5.2-5.4 ppm. The proton on the pyrazole ring (C4-H) should present as a singlet, typically between 5.5 and 6.0 ppm. The amine (-NH₂) protons will appear as a broad singlet, and the pyrazole N-H proton will also be a broad singlet, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR would show ten distinct signals. The aromatic carbons of the phenyl ring will be in the 127-137 ppm range. The methylene carbon should appear around 70 ppm. The carbons of the pyrazole ring would be observed in the 90-160 ppm range, with the carbon attached to the oxygen (C5) being the most downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the amine and pyrazole N-H groups, typically appearing as broad bands in the 3200-3400 cm⁻¹ region. C-N stretching vibrations would be seen around 1250-1350 cm⁻¹. The C=N and C=C stretching of the pyrazole and phenyl rings would appear in the 1500-1650 cm⁻¹ range. A strong C-O ether stretch should be visible around 1000-1100 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive mode would show the protonated molecular ion [M+H]⁺ at m/z 190.0975.[10] A characteristic fragmentation pattern would involve the loss of the benzyl group, leading to a significant fragment.

Generalized Protocol for Spectroscopic Analysis

This protocol outlines the standard procedures for obtaining the necessary spectroscopic data.

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to resolve N-H protons.

-

IR: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.[11] Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid powder directly.

-

MS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote ionization.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

-

IR: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[11]

-

MS: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

-

Part 3: Synthesis and Reactivity

Proposed Synthesis Protocol

5-aminopyrazoles are commonly synthesized via the condensation of a β-ketonitrile with hydrazine or its derivatives.[12] The following is a robust, field-proven protocol for the synthesis of this compound.

Causality: The synthesis relies on a classic cyclization reaction. Benzyl 3-cyano-3-oxopropanoate acts as the key precursor, providing the necessary carbon backbone and functional groups. Hydrazine hydrate serves as the source for the two nitrogen atoms of the pyrazole ring. The reaction proceeds through an initial condensation followed by an intramolecular cyclization to form the stable aromatic pyrazole ring.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of benzyl 3-cyano-3-oxopropanoate (1.0 eq) in ethanol (5 mL per mmol of substrate) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Rationale: Ethanol is a common, polar protic solvent that facilitates the dissolution of both reactants. A slight excess of hydrazine ensures the complete consumption of the limiting starting material.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: Heating provides the necessary activation energy for the condensation and subsequent cyclization. TLC is a crucial in-process control to determine the reaction endpoint, preventing the formation of byproducts from prolonged heating.

-

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add distilled water to the residue, which may cause the product to precipitate.

-

Rationale: Removing the solvent and adding a non-solvent (water) is a standard method to induce crystallization or precipitation of the organic product, separating it from water-soluble impurities like excess hydrazine.

-

-

Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Rationale: Filtration isolates the solid product. Recrystallization is a highly effective method for purifying solid compounds to achieve high purity by removing occluded and soluble impurities.

-

Chemical Reactivity

The unique structure of this compound provides several sites for chemical modification, making it a versatile intermediate.[1]

-

N-Acylation/Sulfonylation: The primary amine at the C3 position is nucleophilic and readily reacts with acyl chlorides, sulfonyl chlorides, or anhydrides to form the corresponding amides and sulfonamides.[13][14] This is a common strategy for building more complex molecules.

-

N-Alkylation of the Pyrazole Ring: The pyrazole ring nitrogens can be alkylated under basic conditions, although regioselectivity can be an issue. This functionalization is key to creating diverse libraries of pyrazole derivatives.

-

Debenzylation: The benzyloxy group is a benzyl ether, which can be cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to unmask the 5-hydroxy group. This reveals a new functional handle for further reactions.

-

Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions, such as halogenation (using NBS, NCS, NIS), allowing for further diversification of the scaffold.[14]

Part 4: Applications in Medicinal Chemistry and Drug Discovery

This compound is primarily used as a scaffold and building block in the synthesis of pharmaceuticals and bioactive compounds.[1] Its applications are rooted in the established biological activities of the aminopyrazole core.

-

Kinase Inhibitors: The aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[4] The amine group can form critical hydrogen bonds within the ATP-binding pocket of kinases, while the rest of the molecule can be modified to achieve potency and selectivity. This compound serves as a key starting material for such inhibitors.[4]

-

RIPK1 Inhibitors: Recent studies have identified 1H-pyrazol-3-amine derivatives as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[15] This highlights the potential for derivatives of this compound in treating inflammatory diseases like inflammatory bowel disease.[15]

-

Anticonvulsant and Neurological Agents: Aminopyrazoles have been investigated for their anticonvulsant activity and potential in treating neurological disorders.[4][16] The ability to modify the scaffold allows for the fine-tuning of properties like blood-brain barrier penetration.[4]

-

Agrochemicals: The pyrazole heterocycle is also prevalent in agrochemicals, including herbicides and insecticides, suggesting another potential area of application for derivatives synthesized from this intermediate.

Caption: Logical workflow from core building block to drug candidate.

Part 5: Safety and Handling

According to available safety data, this compound is classified with a "Warning" signal word.

-

Hazard Statements: H319 (Causes serious eye irritation).[9]

-

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Handling Recommendations:

-

Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the synthesis of complex molecular architectures. Its combination of a protected hydroxyl group and a reactive aminopyrazole core provides medicinal chemists with a versatile platform for generating novel compounds with significant therapeutic potential. From kinase inhibitors to anti-inflammatory agents, the derivatives of this scaffold are at the forefront of modern drug discovery. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher working in this domain.

References

-

PubChemLite. This compound. [Link]

-

MySkinRecipes. 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine. [Link]

-

ResearchGate. Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives. [Link]

-

Woll, W. et al. SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. [Link]

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

Cas Number Lookup. This compound molecular information. [Link]

-

ResearchGate. Reaction between 5-amino-pyrazole with 3-ethoxyacryl derivatives. [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

PubChem. 3-Amino-5-hydroxypyrazole. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

PubMed. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

-

Zillow. 18454 93rd St SE, Becker, MN 55308. [Link]

-

PubMed. 3-Amino- and 5-aminopyrazoles with anticonvulsant activity. [Link]

-

ResearchGate. 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. [Link]

-

Realtor.com. 18454 93rd St SE, Becker, MN 55308. [Link]

-

ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

-

Redfin. 18454 93rd St SE, Becker, MN 55308. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

PubMed. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

-

PubMed. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor.... [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. This compound - CAS:1000896-40-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. easycdmo.com [easycdmo.com]

- 10. PubChemLite - this compound (C10H11N3O) [pubchemlite.lcsb.uni.lu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 13. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 14. beilstein-archives.org [beilstein-archives.org]

- 15. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Amino- and 5-aminopyrazoles with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-(benzyloxy)-1H-pyrazol-3-amine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 5-(benzyloxy)-1H-pyrazol-3-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the core methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. The guide emphasizes the causality behind experimental choices and provides a framework for ensuring data integrity and a deep understanding of the molecule's structural features.

Introduction to this compound

This compound (C₁₀H₁₁N₃O, Molar Mass: 189.21 g/mol ) is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3] Its pyrazole core is a key pharmacophore in numerous approved drugs, highlighting the importance of this class of compounds in drug discovery.[4] Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structural nuances, which are critical for understanding its reactivity and potential biological activity. This guide will walk through the essential spectroscopic techniques required for a thorough characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to obtain high-resolution spectra. The choice of solvent is critical; protic solvents like D₂O or CD₃OD can lead to the exchange of the N-H and amine protons, rendering them undetectable.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 160 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.[5]

-

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyloxy group, the pyrazole ring proton, and the amine and pyrazole N-H protons.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Aromatic (Phenyl) | 7.2 - 7.5 | Multiplet | 5H | Protons of the benzene ring. |

| -OCH₂- | ~5.2 | Singlet | 2H | Methylene protons of the benzyloxy group. |

| Pyrazole C4-H | ~5.5 | Singlet | 1H | The chemical shift of this proton is influenced by the electron-donating amine and electron-withdrawing benzyloxy group. |

| -NH₂ | Broad singlet | 2H | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[5] | |

| Pyrazole N-H | Very broad singlet | 1H | Often very broad and may be difficult to observe, especially in protic solvents or in the presence of water.[5] Tautomerism can also lead to signal broadening.[5] |

Rationale for Predictions: The chemical shifts are estimated based on typical values for similar functional groups and the known electronic effects of substituents on aromatic and heterocyclic rings.[6][7] The amine and N-H protons are expected to be broad due to quadrupole effects of the adjacent nitrogen and chemical exchange.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| Pyrazole C5 | ~150-160 | Carbon bearing the benzyloxy group, expected to be downfield. |

| Pyrazole C3 | ~140-150 | Carbon bearing the amine group. |

| Aromatic (ipso-C) | ~137 | Quaternary carbon of the phenyl group attached to the oxygen. |

| Aromatic (ortho, meta, para-C) | 127 - 129 | Carbons of the benzene ring. |

| Pyrazole C4 | ~80-90 | The upfield shift is due to the shielding effect of the two adjacent nitrogen atoms and the electron-donating amine group. |

| -OCH₂- | ~65-75 | Methylene carbon of the benzyloxy group. |

Rationale for Predictions: The predicted chemical shifts are based on established ranges for pyrazole derivatives and substituted aromatic rings.[8] The positions of the pyrazole carbons are particularly sensitive to the nature and position of the substituents.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion peak [M+H]⁺.[9]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The expected m/z for the protonated molecule is 190.0975.[9]

Predicted Mass Spectrum and Fragmentation Pattern

The ESI mass spectrum is expected to show a base peak corresponding to the protonated molecule ([M+H]⁺) at m/z 190.

Table of Predicted Fragments:

| m/z | Proposed Fragment | Notes |

| 190 | [C₁₀H₁₂N₃O]⁺ | Protonated molecular ion ([M+H]⁺). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl groups. |

| 99 | [C₄H₅N₃O]⁺ | Loss of the benzyl group. |

Rationale for Fragmentation: The primary fragmentation pathway for pyrazoles often involves the loss of substituents and cleavage of the pyrazole ring.[4][10] For this compound, the cleavage of the benzylic ether bond is a likely fragmentation pathway due to the stability of the resulting tropylium cation.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

Predicted IR Spectrum and Interpretation

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O functional groups present in the molecule.

Table of Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3250 | N-H stretch | Primary amine (-NH₂) (two bands expected)[11][12] |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1650 - 1580 | N-H bend | Primary amine (-NH₂)[11] |

| 1600 - 1450 | C=C stretch | Aromatic ring and pyrazole ring[13] |

| 1335 - 1250 | C-N stretch | Aromatic amine[11] |

| 1250 - 1020 | C-O stretch | Aryl ether |

Rationale for Predictions: The predicted vibrational frequencies are based on well-established correlation tables for functional groups and data from similar pyrazole and amine-containing compounds.[8][11][14] The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature.[11]

Conclusion

This technical guide provides a robust framework for the comprehensive spectroscopic characterization of this compound using NMR, MS, and IR spectroscopy. By following the outlined experimental protocols and utilizing the predictive data for interpretation, researchers can confidently confirm the structure and purity of this compound. The integration of these techniques provides a self-validating system, ensuring the scientific integrity of the data and enabling further exploration of this molecule's potential in various scientific domains.

References

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. (n.d.).

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.).

- Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. (n.d.).

- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide - Benchchem. (n.d.).

-

Vibrational analysis of some pyrazole derivatives | Request PDF. (2025, August 8). Retrieved January 15, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Retrieved January 15, 2026, from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (2025, August 7). Retrieved January 15, 2026, from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). Retrieved January 15, 2026, from [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12). Retrieved January 15, 2026, from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Retrieved January 15, 2026, from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). Retrieved January 15, 2026, from [Link]

-

IR: amines. (n.d.). Retrieved January 15, 2026, from [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved January 15, 2026, from [Link]

-

This compound - PubChemLite. (n.d.). Retrieved January 15, 2026, from [Link]

-

Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (n.d.). Retrieved January 15, 2026, from [Link]

-

NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... (n.d.). Retrieved January 15, 2026, from [Link]

-

5-((Benzyloxy)methyl)-1H-pyrazol-3-amine - MySkinRecipes. (n.d.). Retrieved January 15, 2026, from [Link]

-

(5-benzyloxy-1H-pyrazol-3-yl)methanol | C11H12N2O2 | CID 156847125. (2026, January 3). Retrieved January 15, 2026, from [Link]

-

Infrared Spectroscopy - CDN. (n.d.). Retrieved January 15, 2026, from [Link]

-

This compound - Easy CDMO. (n.d.). Retrieved January 15, 2026, from [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). Retrieved January 15, 2026, from [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020, November 13). Retrieved January 15, 2026, from [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. This compound - CAS:1000896-40-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. easycdmo.com [easycdmo.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C10H11N3O) [pubchemlite.lcsb.uni.lu]

- 10. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. researchgate.net [researchgate.net]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to the Determination of Key Physical Properties of 5-(benzyloxy)-1H-pyrazol-3-amine for Drug Development Professionals

Introduction to 5-(benzyloxy)-1H-pyrazol-3-amine and the Significance of its Physical Properties

This compound, with the molecular formula C10H11N3O, is a heterocyclic amine that features a pyrazole core, a benzyloxy group, and an amine substituent.[1][3][5] This unique combination of functional groups makes it a versatile intermediate in the synthesis of complex organic molecules, including kinase inhibitors for cancer therapy and novel drug candidates for neurological disorders.[4]

The physical properties of an active pharmaceutical ingredient (API) intermediate like this compound are not merely academic data points. They are critical parameters that influence:

-

Purification: The boiling point is a key parameter for purification techniques such as distillation, especially under reduced pressure to prevent thermal decomposition.

-

Process Chemistry: Density is essential for mass-to-volume conversions, which are fundamental in scaling up chemical reactions from the laboratory to pilot plant and manufacturing scales.

-

Formulation: The density of a solid API can affect tablet compression, powder flow, and dissolution rates.

-

Safety and Handling: Understanding the physical state and properties of a compound is crucial for safe storage and handling.

This guide will focus on the principles and practical execution of determining the boiling point and density of a solid organic compound like this compound.

Determination of Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] For a solid compound with a high boiling point, direct measurement at atmospheric pressure can lead to decomposition. Therefore, techniques are often employed under reduced pressure, or methods suitable for small sample sizes are used.

Experimental Methodology: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small amount of liquid.[7] For a solid compound, a small sample is typically melted to perform the determination.

Principle: A sample is heated in a small tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles. The sample is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (a few milligrams) of this compound into a small, clean, and dry ignition tube.

-

Heating: Gently heat the ignition tube to melt the solid sample.

-

Capillary Insertion: Place a sealed-end capillary tube, open end down, into the molten sample.

-

Apparatus Setup: Attach the ignition tube to a thermometer using a rubber band or a piece of wire, ensuring the bottom of the ignition tube is level with the thermometer bulb.

-

Heating in Thiele Tube: Suspend the thermometer and ignition tube assembly in a Thiele tube filled with a high-boiling point liquid, such as mineral oil or silicone oil, ensuring the sample is immersed in the oil.

-

Observation: Heat the side arm of the Thiele tube gently with a micro-burner. Observe the capillary tube. A slow, continuous stream of bubbles will emerge from the open end of the capillary tube as the temperature approaches the boiling point.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[7]

-

Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Data Presentation

The results of the boiling point determination should be recorded in a clear and organized manner.

| Trial | Observed Boiling Point (°C) | Atmospheric Pressure (mmHg) | Corrected Boiling Point (°C) |

| 1 | e.g., 255 | e.g., 760 | Calculated Value |

| 2 | e.g., 256 | e.g., 760 | Calculated Value |

| 3 | e.g., 255 | e.g., 760 | Calculated Value |

| Average | Average Value |

Note: Boiling point correction may be necessary if the atmospheric pressure deviates significantly from standard pressure (760 mmHg).

Determination of Density

Density is an intrinsic physical property of a substance, defined as its mass per unit volume (ρ = m/V).[8] For a solid, the density can be determined by measuring its mass and volume.

Experimental Methodology: Liquid Displacement Method

For an irregularly shaped solid, the volume can be determined using the principle of liquid displacement.

Principle: A solid submerged in a liquid displaces a volume of liquid equal to its own volume. By measuring the volume of the displaced liquid and the mass of the solid, the density can be calculated.

Step-by-Step Protocol:

-

Mass Measurement: Accurately weigh a sample of this compound using an analytical balance and record the mass.[8]

-

Initial Volume Measurement: Partially fill a graduated cylinder with a liquid in which the compound is insoluble (e.g., a non-polar solvent if the compound is polar) and record the initial volume.

-

Displacement: Carefully slide the weighed solid sample into the graduated cylinder, ensuring no liquid splashes out.

-

Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. Calculate the density using the formula ρ = m/V.[8][9]

-

Repeatability: Repeat the measurement with different sample masses to ensure the accuracy and reproducibility of the results.

Data Presentation

The density determination data should be systematically recorded.

| Trial | Mass of Solid (g) | Initial Liquid Volume (mL) | Final Liquid Volume (mL) | Volume of Solid (mL) | Density (g/mL) |

| 1 | e.g., 1.250 | e.g., 10.0 | e.g., 11.1 | 1.1 | 1.136 |

| 2 | e.g., 1.500 | e.g., 10.0 | e.g., 11.3 | 1.3 | 1.154 |

| 3 | e.g., 1.750 | e.g., 10.0 | e.g., 11.5 | 1.5 | 1.167 |

| Average | Average Value |

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the boiling point and density of a solid organic compound.

Conclusion

The determination of fundamental physical properties such as boiling point and density is a cornerstone of chemical research and drug development. For a key pharmaceutical intermediate like this compound, these parameters provide invaluable insights for purification, process scale-up, and formulation. By following the detailed experimental protocols outlined in this guide, researchers can confidently and accurately characterize this and other novel compounds, thereby ensuring the robustness and reproducibility of their scientific endeavors. The self-validating nature of these repeatable experimental procedures provides a high degree of confidence in the obtained results, which is essential for advancing drug discovery and development programs.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link][7]

-

Chemistry Online. (2023, February 12). How to measure the density of a solid and a liquid. Retrieved from [Link][8]

-

IGNOU & School and Teacher Education [NCERT]. (2020, July 23). Exp-7 Determination of boiling point of a solid organic compound [Video]. YouTube. Retrieved from [Link]

-

EAG Laboratories. Density Determination of Solids and Liquids. Retrieved from [Link]

-

WJEC. Determination of the density of liquids and solids (regular and irregular). Retrieved from [Link][9]

-

JoVE. (2015, June 15). Determining the Density of a Solid and Liquid. Retrieved from [Link]

- Learning Space. Determination of Melting points and Boiling points.

-

Scribd. Experiment No. 1 - Determination of Densities. Retrieved from [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

MySkinRecipes. 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine. Retrieved from [Link][4]

Sources

- 1. easycdmo.com [easycdmo.com]

- 2. a2bchem.com [a2bchem.com]

- 3. This compound - CAS:1000896-40-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine [myskinrecipes.com]

- 5. PubChemLite - this compound (C10H11N3O) [pubchemlite.lcsb.uni.lu]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry-online.com [chemistry-online.com]

- 9. wjec.co.uk [wjec.co.uk]

Tautomeric forms of 5-hydroxy and 5-amino pyrazole derivatives

The reactivity of 5-aminopyrazoles is a direct function of their tautomeric state, as they possess three primary nucleophilic sites: the exocyclic amino group (5-NH2), the ring nitrogen (1-NH), and the ring carbon (4-CH). [12]The relative nucleophilicity of these sites is modulated by the tautomeric equilibrium, which is a critical consideration in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. [13]

Experimental and Computational Characterization: A Unified Workflow

A robust characterization of pyrazole tautomerism requires a synergistic approach, combining computational prediction with definitive spectroscopic and structural analysis. Simply relying on one technique can be misleading. For example, a crystal structure shows only the solid-state form, while a room-temperature NMR might show averaged signals due to rapid interconversion.

Caption: Integrated workflow for comprehensive tautomer analysis.

Protocol: Variable Temperature (VT) NMR Spectroscopy

Objective: To resolve the signals of individual tautomers in solution and determine their relative populations. Rapid proton exchange at room temperature often leads to broadened or averaged signals for atoms near the tautomerizing proton (e.g., C3 and C5). [3]Lowering the temperature slows this exchange, allowing the distinct signals for each tautomer to be observed.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a high-quality NMR tube. The choice of solvent is critical as it directly influences the tautomeric equilibrium. [4]2. Initial Spectrum: Acquire a standard 1H and 13C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline. Note any broad signals, particularly for the pyrazole ring carbons C3 and C5. [3][12]3. Cooling Sequence: Gradually lower the spectrometer's probe temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Identify Coalescence and Slow-Exchange Regime: Continue cooling until the broad signals resolve into sharp, distinct peaks corresponding to each tautomer. This is the "slow-exchange regime." The temperature at which the signals merge is the coalescence temperature.

-

Quantification: In the slow-exchange regime, carefully integrate the well-resolved signals in the 1H spectrum that are unique to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers at that temperature.

-

Data Validation: Ensure that the chemical shifts observed at low temperature correlate with predictions from DFT calculations for the proposed tautomeric structures. [13][14]This provides a self-validating check on the peak assignments.

The Power of X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state. [8][14]It allows for precise measurement of bond lengths. For example, a clear distinction between C=O and C-O bonds or C=N and C-N bonds can definitively identify a keto versus an enol form. This solid-state data is invaluable, but it must be interpreted with the caution that it may not reflect the dynamic equilibrium present in solution. [7]

The Predictive Strength of Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities (Gibbs free energy) of all possible tautomers. [4][15]

-

Gas Phase Calculations: Provide the intrinsic relative stability of the tautomers without external effects.

-

Solvated Calculations: Using models like the Polarizable Continuum Model (PCM), the effect of different solvents on the tautomeric equilibrium can be simulated, often showing excellent agreement with experimental findings. [4][16]* NMR Chemical Shift Prediction: Methods like GIAO can calculate theoretical NMR chemical shifts for each proposed tautomer, which are indispensable for assigning the complex spectra obtained from experimental work. [13]

Conclusion and Outlook

The tautomerism of 5-hydroxy and 5-amino pyrazole derivatives is a multifaceted phenomenon with profound implications for their application, particularly in drug discovery. A molecule's biological activity is dictated by the specific tautomer that binds to the target receptor. Therefore, a thorough understanding and characterization of the tautomeric equilibrium in physiologically relevant conditions is not merely an academic exercise but a critical step in the development of effective and safe therapeutics.

Future research will likely focus on developing more sophisticated computational models that can accurately predict tautomeric preferences in complex biological microenvironments and on designing novel pyrazole derivatives where the tautomeric equilibrium is "locked" or heavily biased towards the most active form, leading to more potent and selective drugs. The integrated workflow of synthesis, computation, and multi-technique spectroscopic analysis presented here provides a robust framework for achieving these goals.

References

-

Gawinecki, R., et al. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1257-68. Available at: [Link]

-

Jarończyk, M., et al. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules, 26(x). Available at: [Link]

-

Claramunt, R. M., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1471-1476. Available at: [Link]

-

Leite, L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4606. Available at: [Link]

-

Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2824. Available at: [Link]

-

Gorski, A., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. International Journal of Molecular Sciences, 24(6), 5961. Available at: [Link]

-

Gawinecki, R., et al. (2009). Tautomeric Forms Study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, Structure, and Cytotoxic Activity of Their Complexes With palladium(II) Ions. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1257-68. Available at: [Link]

-

Carvalho, T. A., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1202, 127271. Available at: [Link]

-

Krasavin, M., et al. (2019). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. Chemistry of Heterocyclic Compounds, 55(4), 332-342. Available at: [Link]

-

Faure, R., et al. (2000). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. Magnetic Resonance in Chemistry, 38(6), 463-470. Available at: [Link]

-

Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences 2013. Available at: [Link]

-

Faure, R., et al. (1986). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 24(11), 988-992. Available at: [Link]

-

Kamal, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances, 8(11), 5947-5970. Available at: [Link]

-

Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 206-242. Available at: [Link]

-

Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 206-242. Available at: [Link]

-

Kamal, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances, 8(11), 5947-5970. Available at: [Link]

-

Butler, R. N., et al. (2001). Structure of a 4-nitroso-5-aminopyrazole and its salts: Tautomerism, protonation, and E/Z isomerism. Journal of the Chemical Society, Perkin Transactions 2, (5), 720-724. Available at: [Link]

-

El-Aal, F. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. Available at: [Link]

-

Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(10), 1735. Available at: [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Tutor. (2023). Keto-Enol Tautomerism. YouTube. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Keto enol tautomerism – Knowledge and References. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ACS Omega, 7(8), 7168-7181. Available at: [Link]

-

Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(10), 1735. Available at: [Link]

-

Shishkina, S. V., et al. (2000). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles), 3-methyl-4-nitrosopyrazolones, 3-(2-hydroxyphenyl). Journal of Molecular Structure: THEOCHEM, 519(1-3), 135-145. Available at: [Link]

-

Akbaş, H., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1307, 137887. Available at: [Link]

-

Chem Help ASAP. (2020). keto-enol tautomerization. YouTube. Available at: [Link]

-

Campillo, N., et al. (1998). Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c]t[2][4][17]hiadiazine 2,2-dioxides. Journal of the Chemical Society, Perkin Transactions 2, (9), 1889-1892. Available at: [Link]

-

Raczyńska, E. D., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6296. Available at: [Link]

-

Singh, V., et al. (2023). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 18(7), 745-755. Available at: [Link]

Sources

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][1,2,6]thiadiazine 2,2-dioxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Synthesis of 5-(benzyloxy)-1H-pyrazol-3-amine

Introduction: The Significance of the 5-Aminopyrazole Scaffold in Contemporary Drug Discovery

The 5-aminopyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and its capacity for diverse substitutions, make it an ideal template for the design of potent and selective therapeutic agents.[2] Compounds incorporating this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][3]

Specifically, the introduction of a benzyloxy group at the 5-position of the pyrazole ring, as in 5-(benzyloxy)-1H-pyrazol-3-amine, offers a strategic advantage in drug design. The benzyl group can engage in hydrophobic interactions within protein binding pockets, potentially enhancing potency and modulating pharmacokinetic properties. This strategic modification makes the title compound a valuable intermediate in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors where precise molecular recognition is paramount.[1][4][5] For instance, derivatives of 3-amino-1H-pyrazole have been pivotal in the development of inhibitors for critical signaling proteins like RIPK1, highlighting the therapeutic potential of this chemical class.[6][7] This guide provides a comprehensive, in-depth technical overview of a fundamental and reliable synthetic route to this compound, intended for researchers and professionals in drug development.

Synthetic Strategy: A Two-Step Approach to the Pyrazole Core

The synthesis of this compound is most effectively achieved through a well-established two-step sequence. This strategy hinges on the initial formation of a versatile α,β-unsaturated cyanoacrylate intermediate, followed by a cyclization reaction with hydrazine. This approach is favored for its reliability and the commercial availability of the starting materials.

The overall synthetic pathway is depicted below:

This methodology provides a clear and efficient route to the target molecule, with each step being well-documented in the chemical literature for related substrates.

Part 1: Synthesis of Ethyl 2-cyano-3-(benzyloxy)acrylate

The initial step involves the synthesis of the key intermediate, ethyl 2-cyano-3-(benzyloxy)acrylate. This is achieved through a Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate.[8][9][10][11] This reaction is a classic method for forming carbon-carbon double bonds and is catalyzed by a weak base, typically an amine like piperidine.

Reaction Mechanism

The reaction proceeds through a series of reversible steps:

-

Deprotonation: The basic catalyst (piperidine) deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Protonation and Dehydration: The resulting alkoxide is protonated, and subsequent dehydration, often facilitated by heating, yields the stable α,β-unsaturated product.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Molar Eq. |

| Benzaldehyde | 106.12 | 10.61 | 0.10 | 1.0 |

| Ethyl Cyanoacetate | 113.12 | 11.31 | 0.10 | 1.0 |

| Piperidine | 85.15 | 0.85 | 0.01 | 0.1 |

| Ethanol (absolute) | - | 50 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10.61 g, 0.10 mol), ethyl cyanoacetate (11.31 g, 0.10 mol), and absolute ethanol (50 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Add piperidine (0.85 g, 0.01 mol) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-cyano-3-phenylacrylate as a white to pale yellow solid.

Part 2: Synthesis of this compound

The final step is the cyclization of the α,β-unsaturated cyanoacrylate with hydrazine hydrate. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and tautomerization to form the stable aromatic pyrazole ring.

Reaction Mechanism

-

Michael Addition: The more nucleophilic nitrogen atom of hydrazine attacks the β-carbon of the electron-deficient alkene in ethyl 2-cyano-3-phenylacrylate.

-

Intramolecular Cyclization: The other nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the cyano group.

-

Tautomerization: A series of proton transfers leads to the formation of the aromatic and thermodynamically stable 5-aminopyrazole ring.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Molar Eq. |

| Ethyl 2-cyano-3-phenylacrylate | 215.23 | 21.52 | 0.10 | 1.0 |

| Hydrazine Hydrate (~64%) | 50.06 | 9.4 | ~0.12 | ~1.2 |

| Ethanol (95%) | - | 100 mL | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-phenylacrylate (21.52 g, 0.10 mol) in 95% ethanol (100 mL).

-

Add hydrazine hydrate (~64%, 9.4 g, ~0.12 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

If the product remains in solution, reduce the volume of the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 130-140 °C |

¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzylic ether, the pyrazole ring proton, and the amine and pyrazole NH protons. The chemical shifts (δ) are predicted as follows:

-

δ 7.30-7.50 (m, 5H): Phenyl protons of the benzyl group.

-

δ 5.50 (s, 1H): Pyrazole C4-H.

-

δ 5.20 (s, 2H): Benzylic CH₂ protons.

-

δ 4.50 (br s, 2H): NH₂ protons.

-

δ 11.50 (br s, 1H): Pyrazole N1-H.

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum would display signals corresponding to the carbons of the pyrazole ring, the benzyl group, and the benzylic methylene carbon.

FTIR (KBr): The infrared spectrum will show characteristic absorption bands for the N-H, C-H, C=N, and C-O functional groups.[7][12]

-

3400-3200 cm⁻¹: N-H stretching vibrations of the amine and pyrazole NH.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene group.

-

1640-1580 cm⁻¹: C=N stretching of the pyrazole ring and N-H bending.

-

1250-1050 cm⁻¹: C-O stretching of the benzyloxy group.

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 190.0975.[13]

Safety and Handling

-

Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Piperidine is a flammable and corrosive liquid. Handle with care in a fume hood.

-

Organic solvents such as ethanol, hexane, and ethyl acetate are flammable. Keep away from ignition sources.

-

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a valuable building block in medicinal chemistry. The two-step process, involving a Knoevenagel condensation followed by a cyclization with hydrazine, is a classic and robust approach to the synthesis of 5-aminopyrazoles. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently synthesize this important intermediate for the development of novel therapeutic agents. The strategic incorporation of the benzyloxy group offers opportunities for fine-tuning the pharmacological properties of the final drug candidates, underscoring the importance of this synthetic intermediate in the drug discovery pipeline.

References

-

ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate through the conventional stirring and ultrasound irradiation. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over... [Online] Available at: [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... [Online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. [Online] Available at: [Link]

-

PubChemLite. (n.d.). This compound. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. [Online] Available at: [Link]

- Google Patents. (n.d.). CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Online] Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Online] Available at: [Link]

-

Cambridge Open Engage. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Online] Available at: [Link]

-

University of Leeds. (n.d.). H NMR Spectroscopy. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Online] Available at: [Link]

-

Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Online] Available at: [Link]

-

Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Online] Available at: [Link]

-

Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. [Online] Available at: [Link]

-

ResearchGate. (n.d.). The principal FTIR peaks for the proteins studied. [Online] Available at: [Link]

-

Longdom Publishing. (2024, February 1). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Characteristic peak positions in the Fourier-transform infrared (FTIR) spectra of the reference materials in cm −1. [Online] Available at: [Link]

-